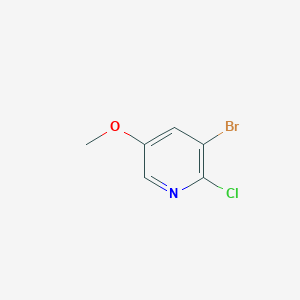

3-Bromo-2-chloro-5-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHABUHZFENICAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674465 | |

| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-44-6 | |

| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-chloro-5-methoxypyridine chemical properties

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine for Advanced Chemical Synthesis

Executive Summary: this compound is a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and materials science. Its unique arrangement of two distinct halogen atoms and a methoxy group on a pyridine scaffold offers a platform for predictable and regioselective transformations. This guide provides a comprehensive analysis of its chemical properties, reactivity, and synthetic utility, grounded in established principles of organic chemistry. We delve into the causality behind its selective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering field-proven protocols and strategic insights for its application in complex molecule synthesis.

Core Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, possessing a distinct combination of substituents that dictate its physical properties and reactivity. Its molecular structure presents a valuable tool for medicinal chemists, allowing for precise, stepwise modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1033202-44-6 | [1] |

| Molecular Formula | C₆H₅BrClNO | |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4] |

Spectroscopic Characterization: The structural identity of this compound can be unequivocally confirmed through standard spectroscopic methods. While a specific experimental spectrum for this exact isomer is not widely published, the expected profile can be reliably predicted based on established principles and data from analogous structures.

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These would appear as doublets due to coupling with each other. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy group.

-

¹³C NMR: The carbon spectrum will display six unique signals. The carbon atoms attached to the halogens (C2 and C3) will be significantly influenced by their electronegativity. The methoxy-substituted carbon (C5) will appear downfield, and the methoxy carbon itself will be observed in the typical range of 55-60 ppm.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with prominent peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Synthesis of this compound

The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging established methodologies for pyridine ring functionalization. A common strategy for preparing 3-bromo-5-methoxy-pyridines involves the bromination of a methoxypyridine precursor. For the target molecule, a plausible route involves the selective bromination of 2-chloro-5-methoxypyridine.

Exemplary Synthesis Protocol: Bromination of 2-chloro-5-methoxypyridine

This protocol is adapted from established procedures for the bromination of activated pyridine rings. The methoxy group at C5 is an ortho-, para-director, activating the ring for electrophilic substitution. The C3 position is sterically accessible and electronically favored for bromination.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-methoxypyridine (1.0 eq) and sodium acetate (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.

-

Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Regioselectivity: A Strategic Analysis

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. This orthogonality allows for selective functionalization, making it a cornerstone for building molecular complexity in a controlled manner.

Caption: Regioselective reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling at the C3-Position

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the reaction is initiated by the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst.[5][6] The C-Br bond is weaker and therefore more reactive than the C-Cl bond, allowing for highly selective functionalization at the C3 position.[7][8]

This protocol describes a typical procedure for coupling an arylboronic acid at the C3-position, a foundational method for creating C-C bonds.[9][10][11][12]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂/SPhos

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

This reaction is a powerful tool for forming C-N bonds, crucial in pharmaceutical chemistry.[6][13][14][15] The choice of a bulky, electron-rich phosphine ligand is critical, especially for heteroaryl halides, as it facilitates the reductive elimination step.[16]

Materials:

-

This compound (1.0 mmol)

-

Amine (primary or secondary, 1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos or RuPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

-

Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

-

Reagent Addition: Add this compound and the amine.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Seal the flask and heat to 80-110°C for 12-24 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the pyridine nitrogen atom activates the α-positions (C2 and C6) towards nucleophilic attack.[5] Consequently, the chlorine atom at the C2 position is susceptible to displacement by strong nucleophiles via an addition-elimination (SNAr) mechanism.[7][17][18][19] This reactivity is complementary to the cross-coupling at C3, allowing for a second, distinct functionalization.

This protocol details the substitution of the C2-chlorine with a sulfur nucleophile, a common transformation for accessing valuable 2-thiopyridine motifs.[17][18]

Materials:

-

This compound (1.0 mmol)

-

Thiol (e.g., benzyl thiol) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 mmol)

-

Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Nucleophile Preparation: In a dry flask under an inert atmosphere, add the anhydrous solvent and the base. If using NaH, cool to 0°C. Slowly add the thiol and stir for 15-20 minutes to form the thiolate.

-

Substrate Addition: Add a solution of this compound in the same solvent to the thiolate mixture.

-

Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80°C) if necessary. Stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by pouring it into water.

-

Extraction: Extract the product with ethyl acetate or another suitable organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Materials Science

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents at specific positions, as enabled by intermediates like this compound, is crucial for structure-activity relationship (SAR) studies. This compound serves as a key starting material for synthesizing molecules for various applications:

-

Pharmaceutical Development: It is a building block for creating compounds with potential applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][20][21]

-

Agrochemicals: The pyridine ring is a common feature in herbicides and fungicides. This intermediate allows for the targeted synthesis of new, more effective crop protection agents.[3][20][22][23]

-

Material Science: The functionalized pyridine structure can be incorporated into polymers and coatings to enhance their thermal stability, durability, and electronic properties.[3][20]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard Information

| Hazard | Code | Description |

| Pictogram | GHS07 | |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:[24]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept under an inert atmosphere to prevent degradation.[4]

References

- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.

- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem.

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (PMC).

- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.

- 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE. LookChem.

- 3-Bromo-5-chloro-2-methoxy-pyridine. J&K Scientific.

- CAS 884494-66-0 DataBase. ChemicalBook.

- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Bromo-5-chloro-2-methoxy-pyridine. Chem-Impex.

- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.

- This compound. BLD Pharm.

- Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem.

- Buchwald–Hartwig amination. Wikipedia.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- 3-Bromo-5-methoxypyridine. Chem-Impex.

- 5-Bromo-2-chloro-3-methoxypyridine. PubChem.

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.

- 3-Bromo-5-chloro-2-methoxypyridine, 5G. Labscoop.

- Suzuki Coupling. Organic Chemistry Portal.

- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

- 1. 1033202-44-6|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 884494-66-0 | CAS DataBase [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

- 21. chemimpex.com [chemimpex.com]

- 22. nbinno.com [nbinno.com]

- 23. nbinno.com [nbinno.com]

- 24. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

3-Bromo-2-chloro-5-methoxypyridine CAS number and details

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methoxypyridine: Synthesis, Applications, and Experimental Protocols

Foreword by the Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Halogenated pyridines, with their tunable reactivity and inherent biological relevance, represent a cornerstone of many discovery programs. This guide focuses on 3-Bromo-5-chloro-2-methoxypyridine , a versatile intermediate whose unique substitution pattern offers a powerful tool for medicinal and process chemists. While the user's initial query mentioned "3-Bromo-2-chloro-5-methoxypyridine" (for which a CAS number of 1033202-44-6 has been noted[1]), the preponderance of available technical data points to a closely related and widely utilized isomer, 3-Bromo-5-chloro-2-methoxypyridine (CAS Number: 102830-75-1 ). This document will therefore concentrate on the latter, providing a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific principles and practical, field-proven insights. Our objective is to not only present protocols but to elucidate the underlying chemical logic, empowering researchers to leverage this reagent to its fullest potential.

Core Chemical Identity and Physicochemical Properties

3-Bromo-5-chloro-2-methoxypyridine is a substituted pyridine ring featuring bromine, chlorine, and methoxy functional groups.[2] This specific arrangement of a reactive bromine atom, a modulating chlorine atom, and an electron-donating methoxy group provides a unique profile for synthetic transformations.[2] The compound typically appears as a white to yellow crystalline powder.[3][4]

Table 1: Physicochemical Data for 3-Bromo-5-chloro-2-methoxypyridine (CAS: 102830-75-1)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClNO | [5] |

| Molecular Weight | 222.47 g/mol | [4][5] |

| Melting Point | 49.0 to 53.0 °C | [5][6] |

| Boiling Point | 215.8 ± 35.0 °C (Predicted) | [6][7] |

| Density | 1.650 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Soluble in Chloroform | [5][6][7] |

| Appearance | White to Almost white powder to crystal | [3][4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][5][6][7] |

| InChI Key | AYEVELLBDURPJW-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of halogenated methoxypyridines often involves nucleophilic aromatic substitution on a di-halogenated precursor. While a direct synthesis protocol for 3-Bromo-5-chloro-2-methoxypyridine is not detailed in the provided results, a common and illustrative method is the reaction of a dihalopyridine with sodium methoxide. The following protocol for a similar compound, 3-bromo-5-methoxypyridine, demonstrates the core principles.[8]

Protocol 1: Representative Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of 3-bromo-5-methoxypyridine and is presented for illustrative purposes.[8]

Objective: To synthesize a methoxypyridine derivative from a dihalogenated precursor through nucleophilic aromatic substitution.

Causality: The reaction leverages the electron-withdrawing nature of the pyridine nitrogen and the halogen substituents, which activates the ring for nucleophilic attack. Sodium methoxide serves as a potent nucleophile to displace one of the halogens. The choice of solvent (e.g., DMF) facilitates the dissolution of the reagents and provides a suitable medium for the reaction.

Methodology:

-

Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), cautiously add sodium metal pellets (1.05 equivalents) to anhydrous methanol. The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely.

-

Reaction Setup: In a separate, dry reaction vessel, dissolve the starting material (e.g., 3,5-dibromopyridine or a bromo-chloropyridine analog) (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Nucleophilic Substitution: Add the freshly prepared sodium methoxide solution to the solution of the dihalopyridine.

-

Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) with vigorous stirring.[8] Monitor the reaction's progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly pouring it into ice water. c. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.[8] d. Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. f. Purify the residue using column chromatography on silica gel to obtain the final, pure product.

Key Applications in Research and Development

The true value of 3-Bromo-5-chloro-2-methoxypyridine lies in its role as a versatile intermediate for constructing more complex molecules.[2][9] The differential reactivity of the C-Br versus the C-Cl bond allows for selective functionalization, making it a highly sought-after building block in several key industries.[2]

Pharmaceutical Development

This compound serves as a critical scaffold for the synthesis of novel pharmaceutical agents.[10] The pyridine core is a common feature in many biologically active molecules, and the halogenated positions provide handles for diversification through cross-coupling reactions. Researchers utilize this intermediate in the development of targeted therapies, including potential anti-inflammatory and anti-cancer drugs.[10] The ability to introduce new carbon-carbon or carbon-nitrogen bonds at the bromine position is a fundamental strategy in modern medicinal chemistry.[11]

Agrochemical Synthesis

In the agrochemical sector, 3-Bromo-5-chloro-2-methoxypyridine is used to create more potent and selective active ingredients for crop protection.[2] It is a key component in the formulation of next-generation herbicides and fungicides, helping to enhance crop yields and resilience.[9][10]

Material Science and Fine Chemicals

Beyond life sciences, the compound's utility extends to material science and the production of fine chemicals. It is explored for creating advanced polymers and coatings with improved durability.[10] Furthermore, it serves as an intermediate in the synthesis of specialized dyes, where its structure contributes to specific color characteristics and stability.[2][9]

Workflow Example: Suzuki-Miyaura Cross-Coupling

A primary application of this bromo-pyridine intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures common in drug discovery.[11] The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step to the palladium catalyst, allowing for selective functionalization at the 3-position.

Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 3-Bromo-5-chloro-2-methoxypyridine is crucial. The compound is classified as a warning-level hazard.[3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures & PPE:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA standards.[13][14]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[13]

-

Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[13]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[13][14] Avoid the formation of dust. Wash hands thoroughly after handling.[12][14]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[13]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12][13]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[12][13] Seek immediate medical attention.[15]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Storage:

-

Store in a cool, dry, and well-ventilated place.[13]

-

Keep the container tightly closed and store under an inert atmosphere.[5][6][13]

Conclusion

3-Bromo-5-chloro-2-methoxypyridine is a high-value chemical intermediate with significant applications across the pharmaceutical, agrochemical, and material science sectors. Its well-defined reactivity, particularly the potential for selective functionalization at the bromine position, makes it an indispensable tool for synthetic chemists. By understanding its properties, synthesis, and handling requirements as outlined in this guide, researchers can effectively and safely incorporate this versatile building block into their discovery and development workflows, accelerating innovation and the creation of novel molecular entities.

References

-

3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1 . LookChem. [Link]

-

The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-5-Chloro-2-Methoxy-Pyridine . ChemBK. [Link]

-

3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 . PubChem. [Link]

-

SAFETY DATA SHEET . Angene. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates . ResearchGate. [Link]

Sources

- 1. rndmate.com [rndmate.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-5-chloro-2-methoxypyridine | 102830-75-1 [sigmaaldrich.com]

- 4. 3-Bromo-5-chloro-2-methoxypyridine | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. 102830-75-1 CAS MSDS (3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE CAS#: 102830-75-1 [m.chemicalbook.com]

- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-2-chloro-5-methoxypyridine (CAS No: 102830-75-1), a pivotal heterocyclic building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its strategic application in the construction of complex molecular architectures. The guide emphasizes the causality behind its synthetic utility, focusing on the differential reactivity of its halogen substituents which enables selective functionalization. All data and protocols are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted pyridine derivative whose value lies in the unique electronic and steric environment created by its functional groups. The pyridine core, a ubiquitous scaffold in bioactive molecules, is functionalized with two distinct halogens (bromine and chlorine) and a methoxy group, providing multiple, orthogonal handles for synthetic elaboration.

The fundamental molecular and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClNO | [1][2] |

| Molecular Weight | 222.47 g/mol | [2][3][4] |

| CAS Number | 102830-75-1 | [1][3][4] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 49.0 to 53.0 °C | [3] |

| Boiling Point | 215.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.65 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in chloroform and other common organic solvents (e.g., ether) | [5] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [4] |

Synthesis and Characterization

The reliable synthesis of this compound is critical for its application. The most direct and well-documented approach involves the electrophilic bromination of 5-chloro-2-methoxypyridine. The electron-donating methoxy group at the C2 position activates the pyridine ring and directs the incoming electrophile (bromine) to the ortho position (C3).

Recommended Synthesis Protocol

This protocol describes the synthesis via bromination of 5-chloro-2-methoxypyridine in glacial acetic acid.

Materials:

-

5-chloro-2-methoxypyridine

-

Bromine (Br₂)

-

Sodium acetate (NaOAc)

-

Glacial acetic acid (AcOH)

-

Diethyl ether (Et₂O)

-

1N Sodium hydroxide (NaOH) solution

-

4% Sodium bisulfite (NaHSO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Preparation of Bromine Solution: In a fume hood, slowly add bromine (2.0 equivalents) to a stirring volume of glacial acetic acid.

-

Reaction Setup: In a separate reaction vessel, dissolve 5-chloro-2-methoxypyridine (1.0 equivalent) and sodium acetate (1.0 equivalent) in glacial acetic acid.

-

Bromination: Slowly add the prepared bromine solution dropwise to the pyridine mixture.

-

Heating: Heat the resulting reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1N aqueous NaOH solution, followed by 4% aqueous NaHSO₃ solution to quench any remaining bromine, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography using 100% hexane as the eluent to yield this compound as a white solid.

Synthesis Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | CAS: 102830-75-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Cas 102830-75-1,3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 3-Bromo-2-chloro-5-methoxypyridine

Abstract

3-Bromo-2-chloro-5-methoxypyridine (CAS No. 1033202-44-6) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its specific arrangement of chloro, bromo, and methoxy substituents on the pyridine core offers a unique combination of reactivity and structural properties. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, while the chlorine at the 2-position can also be targeted for nucleophilic substitution, and the methoxy group at the 5-position modulates the electronic properties of the ring. This guide provides a comprehensive overview of the most logical synthetic route to this compound, an in-depth experimental protocol, and a discussion of the chemical principles that underpin its synthesis. While a singular "discovery" paper is not prominent, its availability and use as an intermediate in patent literature suggest its development was driven by the demand for novel scaffolds in drug discovery programs.[5][6]

Strategic Analysis of Synthesis: Electrophilic Halogenation

The most direct and industrially scalable approach to synthesizing polysubstituted pyridines like this compound is through the stepwise halogenation of a suitable precursor. The key to this strategy lies in understanding and controlling the regioselectivity of the electrophilic aromatic substitution reaction.

Causality of Experimental Design:

The logical starting material for this synthesis is 2-chloro-5-methoxypyridine . The choice of this precursor is based on the directing effects of the substituents already present on the pyridine ring:

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

-

Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. While it withdraws electron density through induction, it can direct incoming electrophiles via resonance.

In the context of 2-chloro-5-methoxypyridine, the C-3 position is ortho to the chloro group and meta to the strongly activating methoxy group. The C-4 and C-6 positions are ortho and para to the methoxy group, respectively, and are therefore highly activated. However, the C-2 chloro and C-5 methoxy arrangement sterically hinders the C-4 and C-6 positions to some extent. The bromination is expected to occur at the C-3 position, driven by the directing effect of the chloro group and reasonable accessibility. A similar synthetic strategy is employed for the synthesis of the analogous compound 3-bromo-5-chloro-2-methoxypyridine from 2-methoxy-5-chloropyridine.[7]

Reaction Mechanism Visualization

The bromination of 2-chloro-5-methoxypyridine proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic bromination on the pyridine ring.

Field-Proven Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound. It is designed as a self-validating system, incorporating checkpoints for reaction monitoring and ensuring the purity of the final product.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-chloro-5-methoxypyridine | 143.57 | 10.0 | 1.0 | 1.44 g |

| Bromine (Br₂) | 159.81 | 11.0 | 1.1 | 0.56 mL (1.76 g) |

| Glacial Acetic Acid | 60.05 | - | - | 20 mL |

| Sodium Acetate (NaOAc) | 82.03 | 10.0 | 1.0 | 0.82 g |

| Diethyl Ether | - | - | - | ~100 mL |

| 1M Sodium Hydroxide (aq) | - | - | - | As needed |

| 5% Sodium Bisulfite (aq) | - | - | - | As needed |

| Brine (saturated NaCl aq) | - | - | - | ~20 mL |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methoxypyridine (1.44 g, 10.0 mmol) and sodium acetate (0.82 g, 10.0 mmol).

-

Add glacial acetic acid (10 mL) to dissolve the solids.

-

In a separate dropping funnel, prepare a solution of bromine (0.56 mL, 11.0 mmol) in glacial acetic acid (10 mL).

-

-

Bromination Reaction:

-

Slowly add the bromine solution dropwise to the stirring pyridine solution at room temperature over 15-20 minutes.

-

After the addition is complete, heat the reaction mixture to 80°C using an oil bath.

-

Maintain the temperature and stir for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice water (100 mL).

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with 1M aqueous sodium hydroxide until the aqueous layer is basic, followed by 5% aqueous sodium bisulfite to quench any unreacted bromine, and finally with brine.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Final Validation: The structure and purity of the final product, this compound, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A similar protocol for a related compound yielded the product as a white solid with a yield of around 64%.[7]

-

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Sources

- 1. This compound | 1033202-44-6 | IRB20244 [biosynth.com]

- 2. This compound | 1033202-44-6 [chemicalbook.com]

- 3. 1033202-44-6|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE | 102830-75-1 [chemicalbook.com]

Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of 3-Bromo-2-chloro-5-methoxypyridine

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic building blocks is a cornerstone of successful molecular design and synthesis. 3-Bromo-2-chloro-5-methoxypyridine, a polysubstituted pyridine derivative, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this class of molecule. We delve into the causality behind experimental choices, provide validated, step-by-step protocols for data acquisition, and offer a detailed interpretation of the expected spectral data, grounded in established chemical principles.

Note on Data Presentation: While extensive searches were conducted for the specific spectroscopic data of this compound (CAS 1033202-44-6), publicly available, raw spectral data is limited. To fulfill the educational and technical aims of this guide, we will utilize and explicitly reference spectral data from a closely related isomer, 3-Bromo-5-chloro-2-methoxypyridine (CAS 102830-75-1), to illustrate the principles of spectral interpretation. This approach maintains the instructional integrity of the guide while being transparent about data sourcing.

The Molecular Blueprint: An Introduction

This compound belongs to a class of halogenated and alkoxy-substituted pyridines that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and methoxy substituents on the pyridine ring dictates its reactivity and, consequently, its spectroscopic characteristics. Each analytical technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework.

-

IR Spectroscopy identifies the functional groups present through their vibrational modes.

-

Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.

A cohesive interpretation across all three techniques is essential for irrefutable compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For a disubstituted pyridine ring like this, the aromatic region is of primary interest.

Interpreting the ¹H NMR Spectrum:

For the illustrative compound, 3-Bromo-5-chloro-2-methoxypyridine , we observe two signals in the aromatic region, consistent with the two protons on the pyridine ring.

-

Aromatic Protons (H4, H6): The electron-withdrawing nature of the nitrogen atom and the halogen substituents deshields the ring protons, causing them to appear at high chemical shifts (downfield). The precise positions of the two doublets are dictated by the electronic effects of the bromo, chloro, and methoxy groups.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the adjacent oxygen. They will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Expected ¹H NMR Data for this compound and Analogue

| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Data for 3-Bromo-5-chloro-2-methoxypyridine[1] | Multiplicity | Integration |

| -OCH₃ | ~3.9 - 4.1 | 3.99 | Singlet (s) | 3H |

| Pyridine-H (H4) | ~7.5 - 7.9 | 7.81 | Doublet (d) | 1H |

| Pyridine-H (H6) | ~7.9 - 8.2 | 8.05 | Doublet (d) | 1H |

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent as it dissolves a wide range of organic compounds and its residual proton signal is easily identifiable. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for accurate chemical shift referencing.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Interpreting the ¹³C NMR Spectrum:

For this compound, we expect to see six distinct signals: five for the pyridine ring carbons and one for the methoxy carbon.

-

Pyridine Ring Carbons: The carbons directly attached to the electronegative nitrogen (C2, C6) and halogens (C2, C3) will be significantly deshielded (higher ppm values). The carbon bearing the methoxy group (C5) will also be influenced.

-

Methoxy Carbon (-OCH₃): This carbon will appear in the upfield region, typically around 55-65 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 65 |

| C4 | 110 - 125 |

| C3 | 115 - 130 (C-Br) |

| C6 | 140 - 150 |

| C2 | 145 - 155 (C-Cl) |

| C5 | 150 - 160 (C-O) |

NMR Experimental Protocol

This protocol is a self-validating system for obtaining high-quality NMR spectra of substituted pyridines.

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, minimizing the peak width of a reference signal (e.g., TMS).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a standard 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Set the spectral width to 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for quickly confirming the presence of key functional groups.

Interpreting the IR Spectrum:

For this compound, the IR spectrum will be characterized by several key absorption bands.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aliphatic C-H stretches of the methoxy group will be found just below 3000 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Ring): The pyridine ring will exhibit a series of sharp absorptions in the 1600-1400 cm⁻¹ region. These are characteristic of aromatic systems.

-

C-O Stretching (Methoxy Group): A strong, distinct peak corresponding to the C-O stretch of the methoxy ether linkage is expected in the 1300-1000 cm⁻¹ region.

-

C-Cl and C-Br Stretching: These vibrations appear in the fingerprint region (below 1000 cm⁻¹) and can be more difficult to assign definitively without comparative analysis. The C-Cl stretch is typically in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers (<670 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2980 - 2850 | C-H Stretch | -OCH₃ | Medium |

| 1600 - 1450 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |

| 1300 - 1200 | C-O Stretch | Aryl Ether | Strong |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | Medium-Strong |

| < 670 | C-Br Stretch | Aryl Bromide | Medium-Strong |

IR Experimental Protocol (Thin Solid Film Method)

This is a rapid and reliable method for acquiring IR spectra of solid organic compounds.

-

Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and allow it to evaporate completely.

-

Sample Preparation:

-

Place a small amount of this compound (a few milligrams) in a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

-

-

Film Deposition:

-

Using a pipette, transfer a drop of the solution onto the surface of the salt plate.

-

Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty IR beam path.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for an improved signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Caption: Workflow for IR data acquisition (Thin Film Method).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. For halogenated compounds, the isotopic patterns of chlorine and bromine are particularly informative.

Interpreting the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 222.47 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. The expected pattern will be:

-

M⁺: (C₆H₅⁷⁹Br³⁵ClNO) - Relative abundance

-

M+2: (C₆H₅⁸¹Br³⁵ClNO and C₆H₅⁷⁹Br³⁷ClNO) - A prominent peak

-

M+4: (C₆H₅⁸¹Br³⁷ClNO) - A smaller peak

-

-

Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment. Common fragmentation pathways for this molecule would likely involve:

-

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion.

-

Loss of a chlorine radical (•Cl), leading to an [M-35]⁺ ion.

-

Loss of a bromine radical (•Br), resulting in an [M-79/81]⁺ ion.

-

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

| 221/223/225 | [C₆H₅BrClNO]⁺ | Molecular Ion Cluster (M⁺, M+2, M+4) |

| 206/208/210 | [M - CH₃]⁺ | Loss of methyl radical |

| 186/188 | [M - Cl]⁺ | Loss of chlorine radical |

| 142/144 | [M - Br]⁺ | Loss of bromine radical |

GC-MS Experimental Protocol

This protocol is designed for the analysis of volatile halogenated aromatic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: Set to 250°C in splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the data.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Examine the mass spectrum of that peak to identify the molecular ion cluster and major fragment ions.

-

Sources

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-chloro-5-methoxypyridine

Executive Summary

3-Bromo-2-chloro-5-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring two distinct halogen atoms at electronically differentiated positions, offers a platform for orthogonal synthetic strategies. This guide provides an in-depth analysis of the compound's reactivity, focusing on the principles of regioselective functionalization. We will explore the preferential reactivity of the C3-bromine bond in palladium-catalyzed cross-coupling reactions and the susceptibility of the C2-chlorine bond to nucleophilic aromatic substitution. This document consolidates field-proven insights, detailed experimental protocols for key transformations, and stability considerations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a versatile intermediate whose value lies in its predictable and dichotomous reactivity. The pyridine core, being electron-deficient, along with the specific placement of bromo, chloro, and methoxy substituents, dictates the molecule's synthetic utility. The electron-donating methoxy group at the C5 position subtly modulates the electronic properties of the ring, influencing the rates and outcomes of various transformations. Understanding these intrinsic properties is paramount for designing efficient and high-yielding synthetic routes.

Physicochemical and Spectroscopic Data

Precise experimental data for this specific isomer is not widely published. The data presented below is a combination of information from supplier databases and predicted values, which serve as a reliable estimation for experimental planning. For critical applications, experimental verification is recommended.

| Property | Value / Description | Reference(s) |

| CAS Number | 1033202-44-6 | |

| Molecular Formula | C₆H₅BrClNO | |

| Molecular Weight | 222.47 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | |

| Melting Point | 49.0 to 53.0 °C (for isomer 102830-75-1) | [1] |

| Boiling Point | 215.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.650 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Store at room temperature under an inert atmosphere. | [1] |

| ¹H NMR | Spectra available from suppliers; specific shifts not detailed in literature. | |

| ¹³C NMR | Spectra available from suppliers; specific shifts not detailed in literature. |

Synthesis Pathway

Proposed Synthesis: Electrophilic Bromination

The synthesis can be envisioned as a two-step process starting from commercially available 5-methoxy-2-pyridone.

Figure 1: Proposed synthesis of this compound.

Protocol: Representative Synthesis

-

Chlorination: 5-methoxy-2-pyridone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with heating, to yield 2-chloro-5-methoxypyridine.

-

Bromination: The resulting 2-chloro-5-methoxypyridine is subjected to electrophilic bromination. The pyridine nitrogen deactivates the ring, requiring potent brominating conditions. A common system is N-Bromosuccinimide (NBS) or bromine (Br₂) in a strong acid like sulfuric or acetic acid. The electron-donating methoxy group at C5 directs the incoming electrophile (bromine) to the ortho position (C4) or para position (C2). Since C2 is already substituted, bromination is expected to occur at the C3 position, which is ortho to the activating methoxy group and meta to the deactivating chloro group, leading to the desired product.

The Dichotomy of Halogen Reactivity: A Strategic Overview

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. This dichotomy allows for sequential, site-selective functionalization.

-

Palladium-Catalyzed Cross-Coupling (C3 Position): The carbon-bromine bond is significantly more reactive towards oxidative addition to a Palladium(0) center than the carbon-chlorine bond.[2] This is due to the lower bond dissociation energy of the C-Br bond. This reactivity difference enables selective Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions at the C3 position.[3][4]

-

Nucleophilic Aromatic Substitution (SNAr) (C2 Position): The C2 position is alpha to the ring nitrogen. The nitrogen atom acts as a powerful electron-withdrawing group, activating the C2 and C6 positions towards attack by nucleophiles. Consequently, the chlorine atom at C2 can be displaced via a classic addition-elimination (SNAr) mechanism.[5]

Figure 2: Orthogonal reactivity pathways of the title compound.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The selective functionalization of the C3-bromo position is a cornerstone of this reagent's application. The protocols provided below are based on established methods for the closely related 3-bromo-2-chloropyridine and serve as excellent starting points for optimization.[3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyridine C3 position and a variety of sp²- or sp³-hybridized carbons from organoboron reagents.

Experimental Protocol: Model Suzuki-Miyaura Reaction [3]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvents via syringe. A typical system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring for 4–18 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing carbon-nitrogen bonds, providing access to a wide array of substituted anilines and their heteroaromatic analogs.

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Model Buchwald-Hartwig Amination [2]

-

Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine a palladium precatalyst (e.g., a BrettPhos precatalyst, 2 mol%) and the base (e.g., LiHMDS, 2.5 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) followed by the primary or secondary amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene).

-

Reaction: Seal the tube and heat the mixture to 65-100 °C with stirring for 12–24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling is the method of choice for installing terminal alkyne functionalities, creating valuable precursors for further synthesis.[6]

Experimental Protocol: Model Sonogashira Reaction [6]

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Base: Add an amine base, which often serves as the solvent (e.g., triethylamine or diisopropylamine), or use another solvent like DMF with an amine base.

-

Reagent Addition: Add the terminal alkyne (1.1–1.5 equiv) via syringe.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 2–12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the amine salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is activated for nucleophilic displacement due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the introduction of a wide range of heteroatom nucleophiles.

Figure 4: The addition-elimination mechanism of SNAr.

Experimental Protocol: Model SNAr with a Thiol Nucleophile [7]

-

Reaction Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

-

Nucleophile Preparation: In a separate flask, prepare the corresponding thiolate by treating a thiol (e.g., thiophenol or sodium thiomethoxide, 1.1 equiv) with a base like sodium hydride or potassium carbonate.

-

Reaction: Add the nucleophile solution dropwise to the solution of the pyridine substrate at room temperature or 0 °C.

-

Monitoring: Allow the reaction to stir at room temperature for 1-6 hours. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into a larger volume of water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Stability and Storage

-

Thermal Stability: Halogenated pyridines are generally robust compounds. However, prolonged heating at high temperatures (>150 °C), especially in the presence of trace acids or bases, can lead to decomposition. The methoxy group may be susceptible to cleavage under harsh acidic conditions.

-

Chemical Stability: The compound is stable under typical organic synthesis conditions. Strong nucleophiles will react as described in Section 5.0. It is incompatible with strong oxidizing agents and strong acids, which may protonate the pyridine nitrogen and alter its reactivity or lead to degradation.

-

Storage Recommendations: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place away from direct light.[1]

Safety Considerations

As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: Based on data for analogous compounds, it may cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled.[8]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[8]

Conclusion

This compound stands out as a strategically designed synthetic intermediate. The predictable and orthogonal reactivity of its C-Br and C-Cl bonds provides chemists with a reliable platform for constructing complex molecular architectures. By leveraging regioselective palladium-catalyzed cross-coupling reactions at the C3 position and nucleophilic aromatic substitution at the C2 position, researchers can efficiently access a diverse range of substituted pyridine derivatives. This guide has outlined the core principles of its reactivity, provided robust model protocols, and summarized stability and safety data to empower scientists in leveraging this valuable building block for innovation in drug discovery and beyond.

References

-

LookChem (Date not available). 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. Available at: [Link]

-

ChemBK (2024). 3-Bromo-5-Chloro-2-Methoxy-Pyridine. Available at: [Link]

-

PubChem (2025). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate (2015). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available at: [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(33), 6251–6254. Available at: [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

The Royal Society of Chemistry (2011). Supporting Information for a publication in Chemical Communications. Available at: [Link]

-

PrepChem (Date not available). (a) Preparation of 3-bromo-2-chloro-5-formylpyridine. Available at: [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of Organic Chemistry, 81(19), 8789–8800. Available at: [Link]

-

Organic Chemistry Portal (Date not available). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

ResearchGate (2020). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Available at: [Link]

-

Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9431–9439. Available at: [Link]

-

NRO-Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

TMP Chem (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

-

The Royal Society of Chemistry (Date not available). Supporting Information for a publication. Available at: [Link]

-

Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

- Google Patents (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Natural Products Magnetic Resonance Database (Date not available). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Available at: [Link]

-

Shibutani, Y., & Shinra, K. (1989). Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV) in Solid State. Bulletin of the Chemical Society of Japan, 62(5), 1477-1481. Available at: [Link]

-

ResearchGate (2013). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. Available at: [Link]

- Google Patents (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

- 1. 102830-75-1 CAS MSDS (3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-2-chloro-5-methoxypyridine literature review and key papers

An In-depth Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine: A Cornerstone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern drug discovery and development, the pyridine scaffold remains a privileged heterocycle, integral to a vast number of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of medicinal chemistry. However, the true potential of this scaffold is unlocked through precise and versatile substitution. This compound has emerged as a particularly valuable building block due to its orchestrated arrangement of functional groups.[2][3]

This guide, intended for researchers, medicinal chemists, and process scientists, provides an in-depth analysis of this compound. We will explore its synthesis, physicochemical properties, and, most critically, the nuanced reactivity that makes it a powerful tool for constructing complex molecular architectures. The key to its utility lies in the differential reactivity of its two halogen atoms—the bromine at C-3 and the chlorine at C-2. This intrinsic property allows for selective, sequential cross-coupling reactions, providing a reliable and efficient pathway to generate diverse libraries of novel compounds for biological screening and lead optimization.[4]

Core Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1033202-44-6 | [5] |

| Molecular Formula | C₆H₅BrClNO | [6] |

| Molecular Weight | 222.47 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| ¹H NMR (300MHz, CDCl₃) | δ: 3.99 (s, 3H), 7.81 (d, 1H), 8.05 (d, 1H) | [7] |

| Purity | Typically >98.0% (GC) | [6] |

Safety & Handling: this compound is an irritant, causing skin and serious eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Refer to the Safety Data Sheet (SDS) for complete handling and storage information.

Synthesis of the Building Block

The most common and direct laboratory-scale synthesis of this compound involves the regioselective bromination of 5-chloro-2-methoxypyridine. The electron-donating nature of the methoxy group at the C-2 position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C-3 position.

Experimental Protocol: Synthesis via Electrophilic Bromination[7]

This protocol describes the synthesis from commercially available starting materials.

Materials:

-

5-chloro-2-methoxypyridine

-

Bromine

-

Sodium acetate

-

Glacial acetic acid

-

Diethyl ether

-

1N Sodium hydroxide (aq.)

-

4% Sodium bisulfite (aq.)

-

Magnesium sulfate (anhydrous)

Step-by-Step Procedure:

-

Prepare Bromine Solution: In a fume hood, carefully and slowly add bromine (1.5 mL, 29.28 mmol) to 7 mL of glacial acetic acid.

-

Prepare Substrate Solution: In a separate reaction flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-2-methoxypyridine (2.1 g, 14.63 mmol) and sodium acetate (1.2 g, 14.63 mmol) in 7 mL of glacial acetic acid.

-

Reaction Execution: Slowly add the bromine solution from Step 1 to the substrate solution at room temperature.

-

Heating: Heat the resulting reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1N aqueous sodium hydroxide and then with 4% aqueous sodium bisulfite solution to quench any remaining bromine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (eluting with 100% hexane) to yield this compound as a white solid (Typical yield: ~64%).[7]

Chemical Reactivity: A Tale of Two Halogens

The synthetic power of this compound stems from the differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the stronger carbon-chlorine bond.[4] This reactivity gap allows for selective functionalization at the C-3 position while preserving the C-2 chloro-substituent for a potential second, distinct coupling event under more forcing conditions.

Caption: Sequential functionalization workflow for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[8][9] With this compound, this reaction proceeds selectively at the C-3 position, coupling the pyridine core with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. This transformation is fundamental for building the biaryl and hetero-biaryl motifs prevalent in many kinase inhibitors and other targeted therapeutics.[4][10]

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds